molecular formula C10H13NO2 B8797784 4-(Morpholin-2-yl)phenol

4-(Morpholin-2-yl)phenol

Cat. No.: B8797784
M. Wt: 179.22 g/mol
InChI Key: LIFRDKJGBMVWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholin-2-yl)phenol is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-morpholin-2-ylphenol

InChI

InChI=1S/C10H13NO2/c12-9-3-1-8(2-4-9)10-7-11-5-6-13-10/h1-4,10-12H,5-7H2

InChI Key

LIFRDKJGBMVWQH-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium carbonate (0.88 g, 6.33 mmol) was added to a solution of 1.16 g (2.11 mmol) of the title compound produced in step (iii) of Reference Example 12 in N,N-dimethylformamide (8.5 ml), and the mixture was stirred at room temperature for 5 min. Next, 1.20 g (6.33 mmol) of 4-bromobenzenethiol was added thereto, and the mixture was stirred at room temperature for 3.5 hr. The reaction was stopped by adding 1 N hydrochloric acid, and the reaction solution was adjusted to pH=3. The aqueous layer was washed with ethyl acetate and was concentrated to dryness under the reduced pressure. Methanol was added to the residue, and the mixture was filtered, The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (chloroform:methanol=20:1, chloroform:methanol:28% aqueous ammonia=9:2:0.2) to give 240 mg (yield 63%) of the title compound.
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
title compound
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of 4-benzyl-2-(4-benzyloxy-phenyl)-morpholine (8.35 g; 23.2 mmol) in MeOH (100 mL) was added a catalytic amount of palladium hydroxide (0.65 g; ˜20 wt % on carbon, wet). The resulting mixture was treated with hydrogen (1 atm.) at RT, overnight. Subsequently, the mixture was filtered over kieselguhr, rinsed with MeOH, and concentrated in vacuo to afford 4-morpholin-2-yl-phenol (4.00 g), which was used as such.
Name
4-benzyl-2-(4-benzyloxy-phenyl)-morpholine
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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